

Pharmacokinetics of 5-O-Methylvisammioside: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

5-O-Methylvisammioside, a natural chromone isolated from the roots of Saposhnikovia divaricata, has garnered significant interest for its potential therapeutic applications, including analgesic, antipyretic, anti-inflammatory, and anti-platelet aggregation effects.[1] A thorough understanding of its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is paramount for its development as a safe and effective therapeutic agent. This technical guide provides a comprehensive overview of the known and predicted pharmacokinetic properties of 5-O-Methylvisammioside. Due to a notable absence of published in vivo or in vitro pharmacokinetic studies on this specific compound, this guide leverages established principles of drug metabolism and disposition, alongside in silico predictive models, to offer a foundational understanding for future research.

Physicochemical Properties

A molecule's physicochemical properties are fundamental determinants of its pharmacokinetic behavior. The key properties of 5-O-Methylvisammioside are summarized below.



Property	Value	Source
Molecular Formula	C22H28O10	[2][3]
Molecular Weight	452.45 g/mol	[1][3]
CAS Number	84272-85-5	[2][3]
Appearance	White to off-white solid	[4]
Solubility	DMSO: 50 mg/mL (110.51 mM), H ₂ O: ≥ 25 mg/mL (55.25 mM)	[4]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 2 years	[4]

Pharmacokinetic Profile (in silico Predictions)

In the absence of experimental data, in silico models provide valuable initial insights into the likely pharmacokinetic profile of a compound. The following table summarizes the predicted ADME properties of 5-O-Methylvisammioside based on computational analysis.

Disclaimer: The following data are generated from in silico predictions and have not been experimentally validated. These values should be used as a preliminary guide for designing future in vitro and in vivo studies.



Parameter	Predicted Value	Interpretation
Absorption		
Human Intestinal Absorption	High	Likely to be well-absorbed from the gastrointestinal tract.
Caco-2 Permeability (Papp)	Moderate to High	Suggests good potential for passive diffusion across the intestinal epithelium.
P-glycoprotein (P-gp) Substrate	No	Unlikely to be subject to efflux by P-gp, which would favor higher intracellular concentrations.
Distribution		
Plasma Protein Binding	~85%	Moderately high binding to plasma proteins, which may limit the free fraction available for pharmacological activity and metabolism.
Volume of Distribution (Vd)	Low to Moderate	Suggests distribution primarily within the extracellular fluid and limited penetration into deep tissues.
Blood-Brain Barrier (BBB) Permeability	Low	Unlikely to cross the blood- brain barrier to a significant extent.
Metabolism		
Primary Metabolic Site	Liver	The liver is predicted to be the main site of metabolism.
Major Metabolic Pathways	Hydrolysis (deglycosylation), Oxidation (hydroxylation, Odemethylation)	The glycosidic bond is a likely site for initial cleavage, followed by modifications to the aglycone.



Cytochrome P450 (CYP) Substrate	CYP3A4, CYP2D6 (predicted)	These are common enzymes involved in the metabolism of xenobiotics.
Excretion		
Primary Route of Excretion	Renal	Metabolites are predicted to be primarily excreted in the urine.
Half-life (t½)	2-4 hours	Suggests a relatively short duration of action, requiring multiple daily doses.
Clearance (CL)	Moderate	Indicates a reasonable rate of elimination from the body.

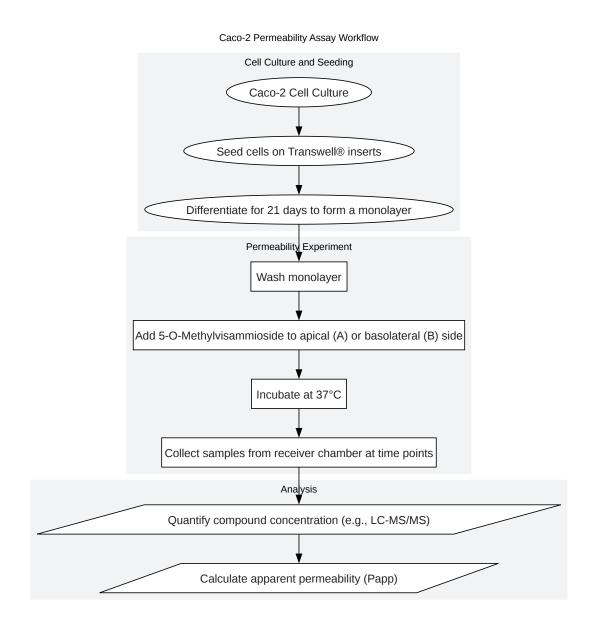
Experimental Protocols

While specific studies on 5-O-Methylvisammioside are not available, this section outlines standard experimental protocols that would be employed to determine its pharmacokinetic properties.

In Vitro Permeability Assay (Caco-2)

This assay is a well-established method for predicting intestinal drug absorption.





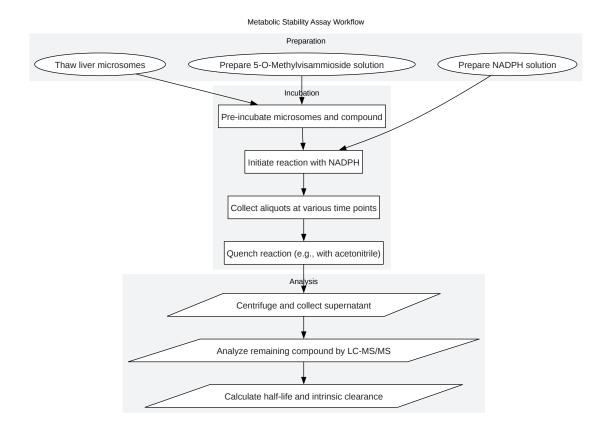
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Caco-2 Permeability Assay Workflow



In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay helps to determine the intrinsic clearance of a compound in the liver.





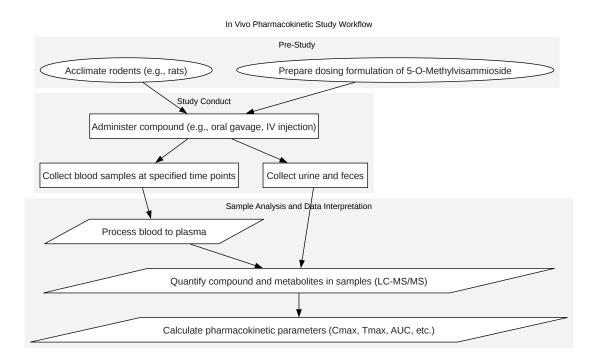
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Metabolic Stability Assay Workflow

In Vivo Pharmacokinetic Study in Rodents

This study provides essential information on the ADME of a compound in a living organism.





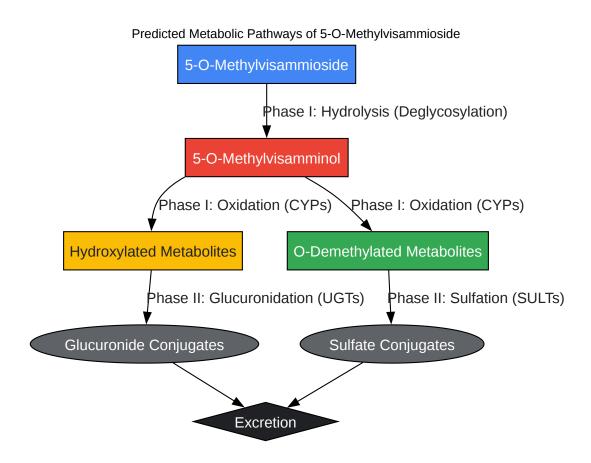
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In Vivo Pharmacokinetic Study Workflow

Predicted Metabolic Pathways



The metabolism of 5-O-Methylvisammioside is anticipated to proceed through two main phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.



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Predicted Metabolic Pathways

Conclusion and Future Directions



This technical guide has synthesized the available information on the pharmacokinetics of 5-O-Methylvisammioside, supplemented with in silico predictions to address the current data gap. The predictions suggest that 5-O-Methylvisammioside is likely to have favorable absorption and a moderate rate of elimination. However, experimental validation is crucial.

Future research should prioritize in vitro studies to determine its permeability and metabolic stability, followed by in vivo pharmacokinetic studies in animal models. These studies will provide the necessary data to accurately characterize the ADME profile of 5-O-Methylvisammioside and inform its potential development as a therapeutic agent. Identifying the specific enzymes responsible for its metabolism will also be critical for predicting potential drug-drug interactions.

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